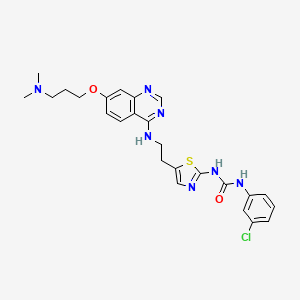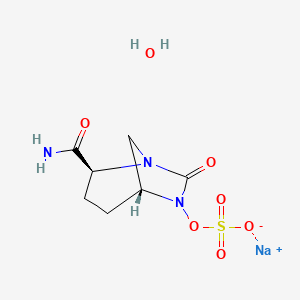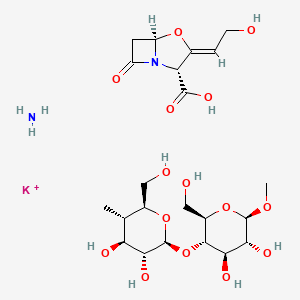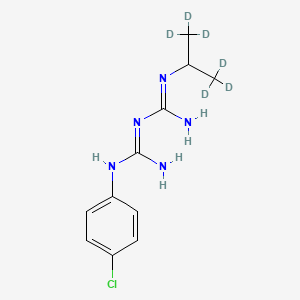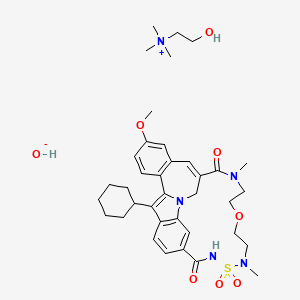
Methylnaltrexone D3 Bromide
カタログ番号 B1149985
分子量: 439.36
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methylnaltrexone D3 Bromide is the deuterium labeled Methylnaltrexone, which is a pheriphally-acting μ-opioid antagonist.
科学的研究の応用
Pharmacokinetics and Safety
- Safety and Tolerance in Humans : Methylnaltrexone has been studied for its safety and tolerance in healthy humans. A study showed that methylnaltrexone is well tolerated at certain doses in humans, with orthostatic hypotension being a dose-limiting adverse effect (Foss et al., 1997).
Mechanism of Action and Effectiveness
- Mechanism of Action and Treatment of Opioid-induced Constipation : Methylnaltrexone acts as a selective peripheral Mu-receptor antagonist, offering an effective treatment for opioid-induced constipation without interfering with central analgesia or precipitating opioid withdrawal (Abarca et al., 2010).
- Clinical Effectiveness : Another study confirmed methylnaltrexone's effectiveness in treating opioid-induced constipation in patients with advanced illness (Meerveld & Standifer, 2008).
Pharmacological Updates
- Pharmacological Properties and Clinical Utilization : Research highlights methylnaltrexone's pharmacokinetic properties, such as high bioavailability and predictable behavior, facilitating its clinical use for treating opioid-induced constipation (Rotshteyn et al., 2011).
Clinical Applications
- Treatment of Opioid-induced Constipation in Advanced Illness : Methylnaltrexone has been demonstrated as effective and safe for treating opioid-induced constipation in adults with advanced illness undergoing palliative care (Mozaffari et al., 2018).
- Postoperative Application in Opiate Users : A case study suggests methylnaltrexone may be useful in alleviating postoperative ileus in opioid-dependent patients, indicating a potential role in the management of postoperative bowel function (Ladányi et al., 2009).
Molecular Structure Analysis
- Structural Analysis of Methylnaltrexone : The molecular structure and properties of methylnaltrexone have been detailed, providing insights into its chemical characteristics (Chen et al., 2012).
Clinical Trials and Approvals
- FDA Approvals and Clinical Trials : The FDA's approval of methylnaltrexone for specific indications like opioid-induced constipation highlights its clinical significance (Walker, 2014) and (Traynor, 2008).
Metabolic Pathways
- Metabolism in Various Species : A study on the metabolic fate of methylnaltrexone in different species, including humans, revealed specific pathways of metabolism, providing insight into its pharmacodynamics (Chandrasekaran et al., 2010).
Pediatric Applications
- Use in Pediatric Palliative Care : Research has shown the effectiveness of intravenous methylnaltrexone in relieving constipation in pediatric palliative care, broadening its application scope (Yeomanson et al., 2012).
Synthesis Process
- Synthesis Methodology : The synthesis process of methylnaltrexone bromide has been documented, providing a comprehensive understanding of its production (Huaf, 2015).
特性
製品名 |
Methylnaltrexone D3 Bromide |
|---|---|
分子式 |
C21H23D3BrNO4 |
分子量 |
439.36 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された



![N-[3-(difluoromethoxy)-4-(1,3-oxazol-5-yl)phenyl]-D-leucinamide](/img/structure/B1149921.png)
